molecular formula C14H17BrO5 B14124285 Dimethyl 5-bromo-4,6-diethyl-2-hydroxyisophthalate

Dimethyl 5-bromo-4,6-diethyl-2-hydroxyisophthalate

Cat. No.: B14124285
M. Wt: 345.18 g/mol
InChI Key: TVVJKWBLZWVUOQ-UHFFFAOYSA-N
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Description

Dimethyl 5-bromo-4,6-diethyl-2-hydroxyisophthalate is an organic compound with the molecular formula C14H17BrO5. This compound is characterized by its bromine, diethyl, and hydroxy functional groups attached to an isophthalate core. It is typically found as an off-white to colorless solid or crystalline substance .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 5-bromo-4,6-diethyl-2-hydroxyisophthalate generally involves the bromination of a precursor compound, followed by esterification. The reaction conditions often include the use of bromine or a brominating agent in the presence of a catalyst. The esterification process typically involves methanol and an acid catalyst under reflux conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 5-bromo-4,6-diethyl-2-hydroxyisophthalate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted isophthalates, oxidized derivatives, and reduced esters .

Scientific Research Applications

Dimethyl 5-bromo-4,6-diethyl-2-hydroxyisophthalate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Dimethyl 5-bromo-4,6-diethyl-2-hydroxyisophthalate exerts its effects involves interactions with various molecular targets. The bromine and hydroxy groups play crucial roles in its reactivity, enabling it to participate in a range of chemical transformations. The pathways involved often include nucleophilic substitution and redox reactions .

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl 5-hydroxyisophthalate
  • Dimethyl 5-bromo-2-hydroxyisophthalate
  • Dimethyl 4,6-diethyl-2-hydroxyisophthalate

Uniqueness

Dimethyl 5-bromo-4,6-diethyl-2-hydroxyisophthalate is unique due to the presence of both bromine and diethyl groups, which confer distinct chemical properties and reactivity patterns compared to its analogs .

Properties

Molecular Formula

C14H17BrO5

Molecular Weight

345.18 g/mol

IUPAC Name

dimethyl 5-bromo-4,6-diethyl-2-hydroxybenzene-1,3-dicarboxylate

InChI

InChI=1S/C14H17BrO5/c1-5-7-9(13(17)19-3)12(16)10(14(18)20-4)8(6-2)11(7)15/h16H,5-6H2,1-4H3

InChI Key

TVVJKWBLZWVUOQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=C(C(=C1Br)CC)C(=O)OC)O)C(=O)OC

Origin of Product

United States

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